molecular formula C9H17NO4 B3047785 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid CAS No. 1443980-27-5

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid

Cat. No.: B3047785
CAS No.: 1443980-27-5
M. Wt: 203.24
InChI Key: SUXJQGKOKDITRI-UHFFFAOYSA-N
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Description

3-Oxa-7-azabicyclo[331]nonan-9-ol; acetic acid is a bicyclic compound that contains both oxygen and nitrogen atoms within its structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of a suitable amine with an epoxide, followed by cyclization to form the bicyclic structure. The reaction conditions often include the use of solvents such as dichloromethane or tetrahydrofuran, and catalysts such as Lewis acids or bases to facilitate the cyclization process .

Industrial Production Methods

Industrial production of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, with careful control of reaction parameters such as temperature, pressure, and reaction time. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carbonyl compounds, while reduction can produce alcohols or amines. Substitution reactions can result in a variety of substituted derivatives .

Scientific Research Applications

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 3-Oxa-7-azabicyclo[3.3.1]nonan-9-yl methanol hydrochloride
  • 9-Azabicyclo[3.3.1]nonane N-oxyl

Uniqueness

3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol is unique due to its specific bicyclic structure, which imparts distinct chemical and biological properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it valuable for specific research and industrial applications .

Properties

IUPAC Name

acetic acid;3-oxa-7-azabicyclo[3.3.1]nonan-9-ol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2.C2H4O2/c9-7-5-1-8-2-6(7)4-10-3-5;1-2(3)4/h5-9H,1-4H2;1H3,(H,3,4)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SUXJQGKOKDITRI-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)O.C1C2COCC(C2O)CN1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17NO4
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1443980-27-5
Record name 3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol, acetate (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1443980-27-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid
Reactant of Route 2
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid
Reactant of Route 3
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid
Reactant of Route 4
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid
Reactant of Route 5
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid
Reactant of Route 6
Reactant of Route 6
3-Oxa-7-azabicyclo[3.3.1]nonan-9-ol; acetic acid

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